3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid
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Overview
Description
3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid is a compound that features a benzoic acid moiety linked to a 4-methylpyrimidin-2-yl group via a thioether linkage
Mechanism of Action
Target of Action
It is known that similar compounds have shown interaction with proteins such as oxidoreductase . These proteins play crucial roles in various biochemical reactions, including oxidation-reduction processes.
Mode of Action
This interaction could potentially alter the target’s activity, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
Given its potential interaction with proteins like oxidoreductase , it could be involved in various biochemical pathways, including those related to oxidation-reduction processes.
Pharmacokinetics
It is known that similar compounds have been found to be slightly soluble in dmso and methanol when heated . This suggests that the compound could potentially be absorbed and distributed in the body. The metabolism and excretion of this compound would need further investigation.
Result of Action
Similar compounds have shown antibacterial and antifungal activity , suggesting that this compound could potentially have similar effects.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , indicating that temperature and atmospheric conditions could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid typically involves the reaction of 4-methylpyrimidine-2-thiol with a benzoic acid derivative. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a benzoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid: Similar structure but with an amino linkage instead of a thioether.
3-(4-Pyridinyl)benzoic acid: Lacks the pyrimidine ring and thioether linkage.
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Similar structure but with different substituents on the pyrimidine ring.
Uniqueness
3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid is unique due to its specific thioether linkage and the presence of both a benzoic acid moiety and a 4-methylpyrimidin-2-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-5-6-14-13(15-9)18-8-10-3-2-4-11(7-10)12(16)17/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURXFXRVBVKXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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